molecular formula C12H17NO2 B1298378 4-(Diethylamino)-2-methoxybenzaldehyde CAS No. 55586-68-0

4-(Diethylamino)-2-methoxybenzaldehyde

Cat. No. B1298378
CAS RN: 55586-68-0
M. Wt: 207.27 g/mol
InChI Key: FJBDMJZBYSCLLJ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-methoxybenzaldehyde is a chemical compound that is structurally related to various benzaldehyde derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss related compounds and their properties, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives can be complex and often requires regioselective methods. For instance, the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes involves the regioselective replacement of a methoxy group under reductive electron-transfer conditions, as described in the synthesis of 2,5-dialkyl-1,3-dimethoxybenzenes . This method could potentially be adapted for the synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde by introducing the diethylamino group at the appropriate step.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized by features such as dihedral angles and intramolecular hydrogen bonding. For example, in the structure of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, a dihedral angle of 13.6° between the two benzene rings and an intramolecular O—H∙∙∙N hydrogen bond forming an S(6) ring are observed . These structural details are crucial for understanding the chemical behavior and potential reactivity of 4-(Diethylamino)-2-methoxybenzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including condensation. For example, 4-methoxysalicylaldehyde can be synthesized via selective monomethylation and then converted to 3-acetyl-7-methoxycoumarin by condensation with ethyl acetoacetate . This indicates that 4-(Diethylamino)-2-methoxybenzaldehyde may also participate in similar condensation reactions, potentially leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be extensively studied using spectroscopic and quantum chemical methods. For instance, spectroscopic (vibrational, NMR, and UV-vis) and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde have provided detailed information on its geometry, vibrational frequencies, chemical shifts, and electronic properties . Such studies are essential for predicting the behavior of 4-(Diethylamino)-2-methoxybenzaldehyde in various environments and for designing new materials and applications based on this compound.

Scientific Research Applications

Application 1: Preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione

  • Summary of the Application: 4-Diethylaminobenzaldehyde is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione . This compound could have potential applications in various fields, although the specific applications are not mentioned in the source.
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Application 2: Investigation of Physical Characteristics of Tris [4-(diethylamino)phenyl] Amine

  • Summary of the Application: The physical characteristics of tris [4-(diethylamino)phenyl] amine, a compound related to 4-(Diethylamino)-2-methoxybenzaldehyde, were investigated for their potential use in optoelectronic devices .
  • Results or Outcomes: The study found that the compound exhibits a normal dispersion behavior in the visible region and is suitable for use in optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .

Application 3: Multi-Stimuli Responsive Fluorescent Materials

  • Summary of the Application: A novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) was reported, which shows aggregation induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness . An information protection application was executed via a write-erase-write fluorescent platform using the acidochromic feature of DHCRH .
  • Results or Outcomes: The DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .

Application 4: Photo-Initiators for Multi-Photon Lithography

  • Summary of the Application: Triphenylamine-based aldehydes were synthesized and tested for their suitability as photo-initiators for multi-photon lithography . This technology has seen a rapid growth recently, as the demand is growing for complex, readily assembled, high-resolution 3D structures for applications, such as nanophotonics, metamaterials, microfluidics, microrobots, and tissue engineering .
  • Results or Outcomes: Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are a viable alternative to standard photo-initiators .

Application 5: Multi-Stimuli Responsive Fluorescent Materials

  • Summary of the Application: A novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) was reported, which shows aggregation induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness . An information protection application was executed via a write-erase-write fluorescent platform using the acidochromic feature of DHCRH .
  • Results or Outcomes: The DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .

Application 6: Photo-Initiators for Multi-Photon Lithography

  • Summary of the Application: Triphenylamine-based aldehydes were synthesized and tested for their suitability as photo-initiators for multi-photon lithography . This technology has seen a rapid growth recently, as the demand is growing for complex, readily assembled, high-resolution 3D structures for applications, such as nanophotonics, metamaterials, microfluidics, microrobots, and tissue engineering .
  • Results or Outcomes: Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are a viable alternative to standard photo-initiators .

Safety And Hazards

4-(Diethylamino)-2-methoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(diethylamino)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBDMJZBYSCLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354742
Record name 4-(diethylamino)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylamino)-2-methoxybenzaldehyde

CAS RN

55586-68-0
Record name 4-(diethylamino)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethylamino)-2-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Jana, S Dalapati, N Guchhait - The Journal of Physical …, 2013 - ACS Publications
In this work, we report intramolecular charge transfer (ICT) suppressed excited state intramolecular proton transfer (ESIPT) process in 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB)…
Number of citations: 47 pubs.acs.org
AIM Ibrahim, E Batlle, S Sneha, R Jiménez… - Journal of Medicinal …, 2022 - ACS Publications
Aldehyde dehydrogenases (ALDHs) are overexpressed in various tumor types including prostate cancer and considered a potential target for therapeutic intervention. 4-(Diethylamino)…
Number of citations: 6 pubs.acs.org
VU Shenoy, S Seshadri - Dyes and pigments, 1989 - Elsevier
… thought interesting to react 4diethylamino-2-methoxybenzaldehyde … Thus the reaction of 4-diethylamino-2-methoxybenzaldehyde … A solution of 4-diethylamino-2-methoxybenzaldehyde …
Number of citations: 19 www.sciencedirect.com
R Rajagopal, S Seshadri - Dyes and pigments, 1990 - Elsevier
… A new series of styryl and azostyryl derivativesfrom 4diethylamino-2-methoxybenzaldehyde … The first method involved the formation of 4-diethylamino-2methoxybenzaldehyde (2) from 4-…
Number of citations: 10 www.sciencedirect.com
L Yang, M Guan, D Nie, B Lou, Z Liu, Z Bian, J Bian… - Optical Materials, 2007 - Elsevier
A series of red dopants, ie, 4-(dicyanomethylene)-2-methyl-6-(o-methoxy(p-diethylamino))-4H-pyran (A), 4-(dicyanomethylene)-2-methyl-6-(o-ethoxy(p-diethylamino))-4H-pyran (B), 4-(…
Number of citations: 25 www.sciencedirect.com
S Hou - 2015 - search.proquest.com
Malignant melanoma is one of the most aggressive types of human cancers, and deregulation of C-MYC in late melanoma was observed. The fact that C-MYC depletion caused marked …
Number of citations: 0 search.proquest.com
DH Song, JP Kim, CJ Lee, KH Park - Journal of Photoscience, 2001 - koreascience.kr
Several styrylquinolium salts were synthesized to investigate their absorption and thermal properties, which had five different p-aminobenzene units and three different counter ions (…
Number of citations: 2 koreascience.kr
YM Cheng, SC Pu, YC Yu, PT Chou… - The Journal of …, 2005 - ACS Publications
… Preparation of 4-Diethylamino-2-methoxybenzaldehyde (1). A solution containing 4-diethylamino-2-hydroxybenzaldehyde (5.8 g, 30 mmol), KOH (2 g, 35 mmol), K 2 CO 3 (8.3 g, 60 …
Number of citations: 46 pubs.acs.org
KM Dawood, NM Elwan, AA Farahat… - Journal of …, 2010 - researchgate.net
1H-Benzimidazole-2-acetonitriles are convenient precursors which have been extensively utilized in heterocyclic synthesis. Many reactions were developed in the last decades for …
Number of citations: 39 www.researchgate.net
V Millar - 1993 - etheses.whiterose.ac.uk
Based on the known reverse saturable absorption properties of certain coumarin and long chain polymethine dyes, the synthesis of new related structures was undertaken in order to …
Number of citations: 2 etheses.whiterose.ac.uk

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